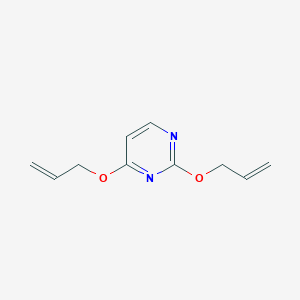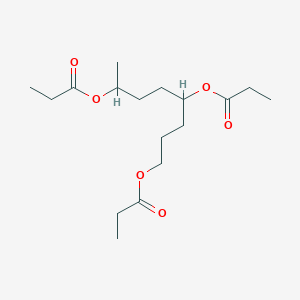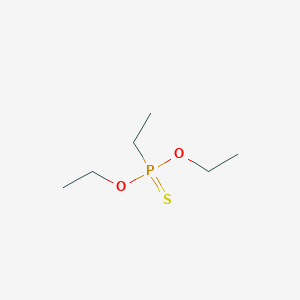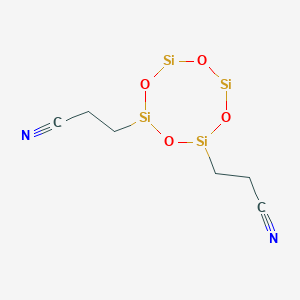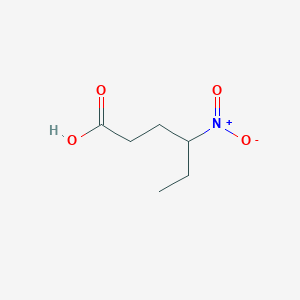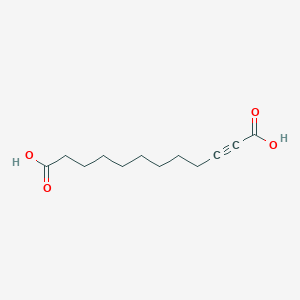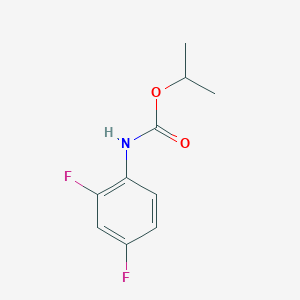
propan-2-yl N-(2,4-difluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-(2,4-difluorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a propan-2-yl group attached to a carbamate moiety, which is further linked to a 2,4-difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-(2,4-difluorophenyl)carbamate typically involves the reaction of 2,4-difluoroaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl N-(2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl isocyanate, while reduction could produce the corresponding amine .
Aplicaciones Científicas De Investigación
Propan-2-yl N-(2,4-difluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of propan-2-yl N-(2,4-difluorophenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the normal function of the enzyme, leading to a decrease in its activity. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in cell wall synthesis and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: A widely used antifungal agent with a similar difluorophenyl group.
Phenyl N-(propan-2-yl)carbamate: Another carbamate compound with similar structural features
Uniqueness
Propan-2-yl N-(2,4-difluorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
2357-78-0 |
|---|---|
Fórmula molecular |
C10H11F2NO2 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
propan-2-yl N-(2,4-difluorophenyl)carbamate |
InChI |
InChI=1S/C10H11F2NO2/c1-6(2)15-10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
IRPAVMSCKAYBHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


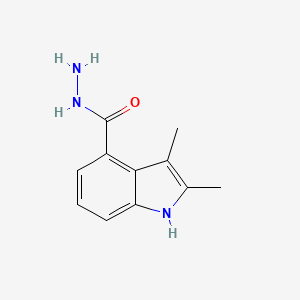
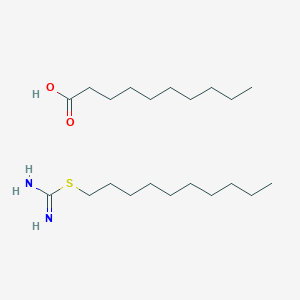
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
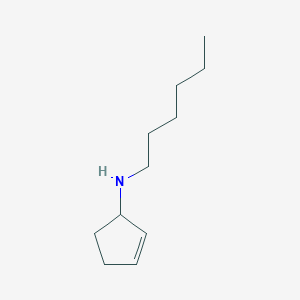
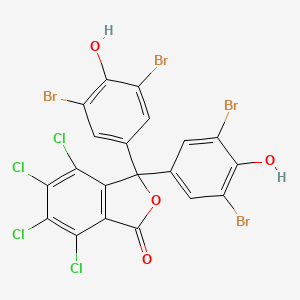
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
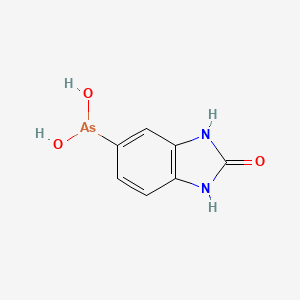
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
